molecular formula C13H9F3N4 B11731800 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11731800
M. Wt: 278.23 g/mol
InChI Key: IQYYHHXZACXUNT-UHFFFAOYSA-N
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Description

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group and a phenyl ring in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an antagonist of estrogen receptor β (ERβ), inhibiting its activity and thereby modulating estrogen signaling pathways . This selective inhibition can lead to the suppression of tumor cell growth in certain cancers expressing ERβ .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)18-12-7-11(17)19-20(10)12/h1-7H,(H2,17,19)

InChI Key

IQYYHHXZACXUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)N

Origin of Product

United States

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